molecular formula C9H11IN2O3 B11788536 Methyl 3-(4-iodo-1H-pyrrole-2-carboxamido)propanoate

Methyl 3-(4-iodo-1H-pyrrole-2-carboxamido)propanoate

Cat. No.: B11788536
M. Wt: 322.10 g/mol
InChI Key: MTOVMZHIIBGOFL-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions: Methyl 3-(4-iodo-1H-pyrrole-2-carboxamido)propanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The compound can undergo substitution reactions, where the iodine atom is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Halogen exchange reactions often use reagents like sodium iodide (NaI) in acetone.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Mechanism of Action

The mechanism by which Methyl 3-(4-iodo-1H-pyrrole-2-carboxamido)propanoate exerts its effects involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways .

Comparison with Similar Compounds

Comparison: Methyl 3-(4-iodo-1H-pyrrole-2-carboxamido)propanoate stands out due to its unique combination of reactivity and selectivity. While similar compounds like 4-iodo-1-methyl-1H-pyrrole-2-carbaldehyde and Methyl 4-iodo-1H-pyrrole-2-carboxylate share some structural features, they differ in their functional groups and overall reactivity. This uniqueness makes this compound particularly valuable in specific research and industrial applications .

Properties

Molecular Formula

C9H11IN2O3

Molecular Weight

322.10 g/mol

IUPAC Name

methyl 3-[(4-iodo-1H-pyrrole-2-carbonyl)amino]propanoate

InChI

InChI=1S/C9H11IN2O3/c1-15-8(13)2-3-11-9(14)7-4-6(10)5-12-7/h4-5,12H,2-3H2,1H3,(H,11,14)

InChI Key

MTOVMZHIIBGOFL-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCNC(=O)C1=CC(=CN1)I

Origin of Product

United States

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